1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17656667

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O |

|---|---|

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 1-(methoxymethyl)-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C6H11N3O/c1-5-3-9(4-10-2)8-6(5)7/h3H,4H2,1-2H3,(H2,7,8) |

| Standard InChI Key | CVNSSAFHAYLHSI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1N)COC |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

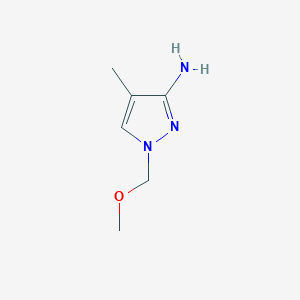

The molecular structure of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine consists of a five-membered pyrazole ring with substituents at the 1-, 3-, and 4-positions (Figure 1). The methoxymethyl group (-CH₂-O-CH₃) at position 1 introduces steric bulk and polarity, while the methyl group (-CH₃) at position 4 enhances hydrophobic interactions. The amine (-NH₂) at position 3 provides a site for nucleophilic reactions or hydrogen bonding.

Molecular Formula: C₆H₁₁N₃O

Molecular Weight: 141.17 g/mol (calculated based on analogs).

IUPAC Name: 4-methyl-1-(methoxymethyl)-1H-pyrazol-3-amine.

Table 1: Comparative Molecular Data of Pyrazole Analogs

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine can be inferred from methods used for analogous compounds. A plausible route involves:

-

Cyclocondensation: Reacting a β-diketone or acetylene derivative with methylhydrazine to form the pyrazole core.

-

Substitution: Introducing the methoxymethyl group via nucleophilic substitution using chloromethyl methyl ether (MOMCl) under basic conditions .

-

Functionalization: Installing the methyl group at position 4 through alkylation or cross-coupling reactions.

Example Protocol:

-

Step 1: Synthesis of 4-methyl-1H-pyrazol-3-amine via cyclocondensation of acetylacetone with hydrazine hydrate.

-

Step 2: Protection of the amine group followed by methoxymethylation at position 1 using MOMCl and triethylamine.

-

Step 3: Deprotection to yield the final product.

Table 2: Key Reaction Conditions for Pyrazole Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methoxymethylation | MOMCl, Et₃N, DCM, 0°C to RT | 65–75 | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 70–80 |

Physicochemical Properties

Predicted Properties

While experimental data for this compound is scarce, properties can be extrapolated from analogs:

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the methoxymethyl and amine groups.

-

Melting Point: Estimated 80–90°C (based on C₆H₁₁N₃O analogs).

-

LogP: ~1.2 (indicating moderate lipophilicity).

Spectroscopic Data

-

IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).

-

¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 3.35 (s, 3H, OCH₃), 4.75 (s, 2H, CH₂O), 5.90 (s, 1H, pyrazole-H).

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The 3-amino group participates in condensation reactions, forming Schiff bases with aldehydes or ketones. For example:

This reactivity is pivotal in generating derivatives for biological screening.

Electrophilic Substitution

The methyl group at position 4 undergoes halogenation under radical conditions, enabling further functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume